![molecular formula C6H10N4 B577295 N2,N2-Dimethylpyrimidine-2,4-diamine CAS No. 1074-34-6](/img/structure/B577295.png)
N2,N2-Dimethylpyrimidine-2,4-diamine
Übersicht
Beschreibung
N2,N2-Dimethylpyrimidine-2,4-diamine is a molecule with the CAS Number: 856289-68-4 and a molecular weight of 138.17 . It is a widely studied and important molecule in the field of pharmaceuticals.
Synthesis Analysis
The synthesis of N2,N2-Dimethylpyrimidine-2,4-diamine involves the reaction of 2-chloro-4-pyrimidinamine with dimethylamine in water and N,N-dimethylformamide. The reaction mixture is heated in a microwave reactor at 220°C for 30 minutes. The reaction mixture is then purified by RP-HPLC to yield N2,N2-Dimethylpyrimidine-2,4-diamine .Molecular Structure Analysis
The molecular structure of N2,N2-Dimethylpyrimidine-2,4-diamine consists of 10 heavy atoms, 6 of which are aromatic. It has 1 rotatable bond, 2 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis
N2,N2-Dimethylpyrimidine-2,4-diamine is a pale-yellow to yellow-brown solid . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate. It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It is very soluble, with a solubility of 7.42 mg/ml .Wissenschaftliche Forschungsanwendungen
- N2,N2-dimethylpyrimidine-2,4-diamine derivatives have been investigated for their antitumor properties. Researchers have designed and synthesized novel compounds based on this structure, evaluating their anti-proliferative activities against human breast cancer cells and gastric cancer cells . Notably, some of these derivatives exhibit potent inhibitory activities against cyclin-dependent kinases (CDKs), including CDK6 . These findings suggest a potential role in cancer therapy.
- CDKs play crucial roles in cell cycle regulation and transcription. Compounds that inhibit CDKs have been explored as promising targets for cancer treatment . N2,N2-dimethylpyrimidine-2,4-diamine derivatives have demonstrated CDK6 inhibitory activity, making them relevant candidates for further investigation . CDK inhibitors like palbociclib, ribociclib, and abemaciclib have already been approved for clinical use .
- Computational simulations, such as molecular docking, have been employed to understand the binding interactions between N2,N2-dimethylpyrimidine-2,4-diamine derivatives and CDK6. These studies provide insights into the compound’s mode of action and guide further drug development .
- Researchers have explored the SAR of N2,N2-dimethylpyrimidine-2,4-diamine derivatives. By systematically modifying substituents, they aim to optimize the compound’s efficacy and selectivity against specific CDK isoforms . Such studies enhance our understanding of the compound’s pharmacological profile.
- The design of N2,N2-dimethylpyrimidine-2,4-diamine derivatives involves incorporating pyrrole moieties into the N-phenylpyrimidin-2-amine scaffold. This innovative approach aims to discover compounds with improved antitumor activity and novel structural features . By exploring uncharted chemical space, researchers seek to identify potent drug candidates.
- Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can be used to visualize the simulation results and interactions involving N2,N2-dimethylpyrimidine-2,4-diamine . These tools aid researchers in understanding the compound’s behavior at the molecular level.
Antitumor Activity
CDK Inhibition
Molecular Docking Studies
Structure-Activity Relationship (SAR) Studies
Novel Structural Design
Computational Tools for Visualization
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as n2,n4-disubstituted pyrimidine-2,4-diamines have been shown to inhibit cyclin-dependent kinases (cdks) .
Mode of Action
Related compounds have been shown to inhibit cdks . CDKs are pivotal kinases in cell cycle transition and gene transcription. Inhibition of these kinases can lead to cell cycle arrest, thereby inhibiting cell proliferation .
Biochemical Pathways
Inhibition of cdks can affect multiple cellular pathways, including those involved in cell cycle progression and gene transcription .
Pharmacokinetics
The compound also has a Log Po/w (iLOGP) of 1.23, indicating its lipophilicity .
Result of Action
Inhibition of cdks can lead to cell cycle arrest, thereby inhibiting cell proliferation .
Eigenschaften
IUPAC Name |
2-N,2-N-dimethylpyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-10(2)6-8-4-3-5(7)9-6/h3-4H,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFILKPNHATWAFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N2-Dimethylpyrimidine-2,4-diamine |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.